(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S2/c1-27(24,25)22-7-3-5-13(22)16(23)20-8-10-21(11-9-20)17-19-15-12(18)4-2-6-14(15)26-17/h2,4,6,13H,3,5,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQUQQIEZRFZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is to react 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with o-aminothiophenol to form 4-chlorobenzo[d]thiazol-2-amine. This intermediate is then subjected to further reactions to introduce the piperazine and pyrrolidinone groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the benzo[d]thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitrogen atoms in the piperazine ring can be reduced to form amines.
Substitution: : The chlorine atom on the benzo[d]thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: : Various nucleophiles can be used to substitute the chlorine atom, depending on the desired functional group.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its biological activity, including potential anti-inflammatory and analgesic properties.
Medicine: : Its derivatives may be explored for therapeutic applications, such as in the treatment of inflammatory diseases.
Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the modulation of these pathways. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
Key Example :
- (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone Substituent: 6-Ethyl (vs. 4-Chloro in the target compound). Molecular Weight: 422.6 g/mol (vs. ~435 g/mol estimated for the target compound).
Piperazine-Linked Heterocycles
Key Examples :
-
- Structure : Pyrimidine-linked octahydropyrido-pyrazine with a succinimide ring.
- Metabolism : Undergoes hydroxylation, pyrimidine ring cleavage, and succinimide hydrolysis, with extensive glucuronidation/sulfation (35–45% of dose) .
- Comparison : Unlike the target compound, CP-93,393 lacks a benzothiazole or methylsulfonyl group, but its piperazine-like scaffold shows similar susceptibility to oxidative metabolism.
- MK45 (RTC6) (from ): Structure: 3-Chloro-5-(trifluoromethyl)pyridinyl-piperazine linked to a thiophene-containing butanone. Impact: The trifluoromethyl group enhances metabolic resistance compared to chloro substituents, while the thiophene ring may modulate electronic properties differently than benzothiazole .
Sulfonyl Group Variations
Key Example :
- Compound 21 (from ): Structure: Thiophen-2-yl linked to a trifluoromethylphenyl-piperazine via a methanone bridge.
Data Table: Structural and Metabolic Comparison
*Estimated based on structural analogs.
Research Findings and Implications
Metabolic Stability :
- Chloro substituents (target compound) may slow oxidative metabolism compared to ethyl or trifluoromethyl groups .
- The methylsulfonyl group could reduce first-pass metabolism by sterically blocking enzymatic access .
Structural-Activity Relationships (SAR) :
- Benzothiazole derivatives exhibit stronger π-π stacking with aromatic receptor residues than thiophene analogs .
- Piperazine-linked sulfonyl groups enhance solubility but may limit blood-brain barrier penetration .
Gaps in Knowledge: No direct pharmacokinetic data for the target compound are available in the evidence; inferences are drawn from structural analogs. In vitro microsomal studies (as in CP-93,393 ) are needed to validate metabolic pathways.
Biological Activity
The compound (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone , also referred to by its chemical structure, is a notable member of the benzothiazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16ClN3O2S
- Molecular Weight : 351.83 g/mol
- CAS Number : 941907-16-0
Biological Activity Overview
Benzothiazole derivatives, including the compound in focus, exhibit a range of biological activities such as:
-
Antimicrobial Activity :
- Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. The presence of the chlorinated benzothiazole moiety enhances this activity by potentially disrupting bacterial cell membranes or inhibiting key metabolic pathways.
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Antitumor Activity :
- Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells.
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Anti-inflammatory Effects :
- The compound has been noted for its anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
-
Neuroprotective Properties :
- Some studies suggest that derivatives like this compound could offer neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as kinases or phospholipases.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with inflammation or cancer progression.
Antitumor Activity
A study conducted on various benzothiazole derivatives revealed that those containing piperazine moieties exhibited enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating significant potential for therapeutic applications in oncology .
Antimicrobial Studies
In vitro assays demonstrated that the compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 5 µg/mL for certain strains, suggesting strong antibacterial efficacy.
Anti-inflammatory Research
In a model of acute inflammation, the compound significantly reduced edema formation in mice, with a percentage inhibition comparable to standard anti-inflammatory drugs like ibuprofen. This suggests a promising avenue for further exploration in inflammatory diseases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
